Benzyldiphenylphosphine

Catalog No.
S752849
CAS No.
7650-91-1
M.F
C19H17P
M. Wt
276.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldiphenylphosphine

CAS Number

7650-91-1

Product Name

Benzyldiphenylphosphine

IUPAC Name

benzyl(diphenyl)phosphane

Molecular Formula

C19H17P

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3

Application in Advanced Electronic Materials

    Scientific Field: Material Science

    Summary of the Application: Benzyldiphenylphosphine, specifically a fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO), is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). This application is particularly relevant in the field of advanced electronic materials.

    Methods of Application: BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS).

    Results or Outcomes: The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP.

Application in Pharmaceutical Research

    Scientific Field: Pharmaceutical Research

    Summary of the Application: Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). .

Application in Polymer Science

    Scientific Field: Polymer Science

    Summary of the Application: Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group.

Application in Cross Coupling Reactions

Application in Buchwald-Hartwig Cross Coupling

Molecular Structure Analysis

The key feature of BDP's structure is the central phosphorus atom (P) surrounded by three carbon groups. One carbon is attached to a phenyl (C₆H₅) ring, forming a benzyl group (C₆H₅CH₂), while the other two carbons are linked to two additional phenyl rings []. This structure creates a bulky and electron-rich environment around the phosphorus atom, making it a good electron donor []. The lone pair of electrons on the phosphorus readily participates in coordination with transition metals, forming stable complexes essential for catalysis.


Chemical Reactions Analysis

Synthesis

BDP is typically synthesized via the reaction of triphenylphosphine (Ph₃P) with benzyl chloride (C₆H₅CH₂Cl) under forcing conditions (high temperature and pressure) [].

Ph₃P + C₆H₅CH₂Cl → Ph₂P(C₆H₅CH₂) + PhCl

Reactions as a Ligand

BDP's primary role lies in its ability to act as a ligand in various transition-metal catalyzed reactions. These reactions involve the formation of a complex between BDP and the metal center, facilitating the desired transformation. Here are some prominent examples:

  • Cross-Coupling Reactions: BDP finds extensive use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Stille coupling []. These reactions allow for the formation of carbon-carbon bonds between various organic fragments.

For instance, in the Suzuki-Miyaura coupling, an aryl or vinyl boronic acid reacts with an aryl halide in the presence of a palladium catalyst and BDP as a ligand to form a new biaryl compound.

Ar-B(OH)₂ + Ar’-X → Ar-Ar’ + B(OH)₃ + HX (where Ar and Ar’ are aryl groups, X is a halide)

  • Heck Reaction: BDP can participate in the Heck reaction, another palladium-catalyzed process for forming carbon-carbon bonds between alkenes and aryl or vinyl halides.

Decomposition


Physical And Chemical Properties Analysis

  • Melting Point: 80-82 °C []
  • Boiling Point: 330-335 °C [] (decomposition)
  • Solubility: Soluble in common organic solvents like dichloromethane, toluene, and THF []
  • Stability: Air-sensitive, readily oxidizes in the presence of air and moisture []

BDP is classified as a flammable and irritant compound. It can cause skin and eye irritation upon contact and may release toxic fumes upon heating. Here are some safety precautions to consider when handling BDP:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound under inert atmosphere conditions (e.g., nitrogen) to prevent oxidation.
  • Store in a cool, dry, and well-ventilated place away from heat and light.
  • Dispose of waste according to local regulations for hazardous materials.

XLogP3

4.5

Wikipedia

Benzyldiphenylphosphine

Dates

Modify: 2023-08-15

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